D-(-)-Fructose
Overview
Description
Keto-D-fructose is the open-chain form of D-fructose. It is a keto-fructose and a D-fructose. It is an enantiomer of a keto-L-fructose.
keto-D-fructose is a natural product found in Centaurea bracteata, Gentiana orbicularis, and other organisms with data available.
D-Fructose is a metabolite found in or produced by Saccharomyces cerevisiae.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
Scientific Research Applications
Metabolism and Health Effects
Fructose, along with sucrose and high-fructose corn syrup, has been a subject of extensive research concerning their metabolism and potential health effects. A consensus has emerged that there are no significant metabolic or endocrine response differences between high-fructose corn syrup and sucrose related to obesity or other adverse health outcomes. This finding is important given that both sugars contain roughly equal amounts of fructose and glucose (Rippe & Angelopoulos, 2013).
Catalytic Conversion
Fructose is instrumental in the synthesis of valuable chemicals derived from biomass, like 2,5-Diformylfuran and its derivatives. These chemicals have significant applications in medicine and biopolymers. Polyoxometalate, used as a catalyst in the preparation of these derivatives from fructose, is a focus of current research due to its excellent thermal stability and redox ability (Li, 2020).
Glycemic Index of Fructose
Fructose extracted from fruits has been studied for its low glycemic index (GI), which may be advantageous in reducing blood sugar response in food applications. A clinical trial confirmed that native fructose has an extremely low GI, making it a beneficial ingredient for food products aimed at managing blood sugar levels (David et al., 2012).
Enzymatic Conversion
The conversion of cellulose to glucose and then to fructose using enzyme-immobilized nanoparticles offers an alternative green approach for biomass conversion. This method is significant for fructose production as it reduces experimental costs and inhibits unwanted byproducts, elevating reaction efficiency and specificity (Lee et al., 2013).
Novel Synthetic Applications
D-Fructose has been used as a biomass precursor for generating enantiomerically pure chemical entities. The construction of vinyl selenone moieties on the cyclic skeletons of d-fructose has led to highly reactive synthetic intermediates, paving the way for new platforms in synthetic applications of renewable biomass precursors (Bhaumik et al., 2016).
Nutritional Perspectives
Studies on fructose have shown mixed results regarding its relationship with chronic diseases. However, 100% fruit juice, containing naturally occurring sugars including fructose, does not exhibit the adverse effects associated with excess added sugar or fructose intake, highlighting the nutritional value of natural fructose sources (Rampersaud, 2015).
Conversion to Biofuels
Fructose's conversion to biofuels, such as 5-hydroxymethylfurfural (HMF) and levulinic acid, is a key area of research. Different catalytic processes, including Brønsted acid-catalyzed conversions, have been explored to efficiently produce these biofuels from fructose (Yang et al., 2012).
Structural and Molecular Studies
The free molecule structure of fructose has been examined, revealing that it is conformationally locked in a single dominant β-pyranose structure. This discovery contributes to our understanding of fructose's stability and interactions in various biological and chemical processes (Cocinero et al., 2013).
properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-UYFOZJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-76-5 | |
Record name | Polyfructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5023081 | |
Record name | D-Fructose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-Fructose | |
CAS RN |
57-48-7, 30237-26-4 | |
Record name | Fructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Fructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30237-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Fructose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030237264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Fructose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRUCTOSE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02T79V874P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FRUCTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YSS42VSEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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